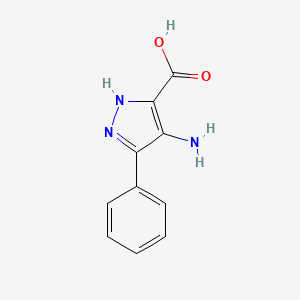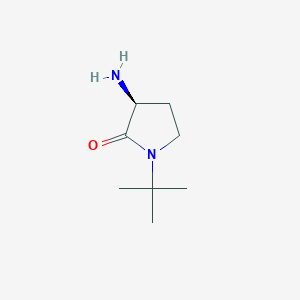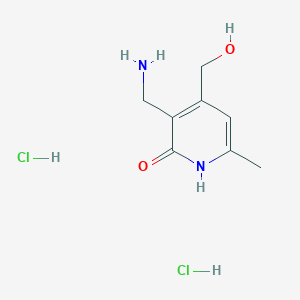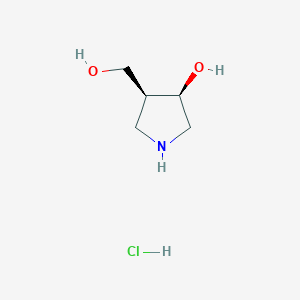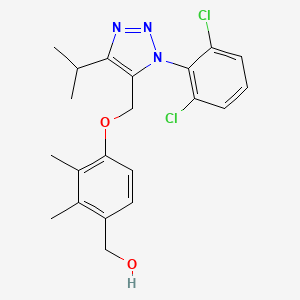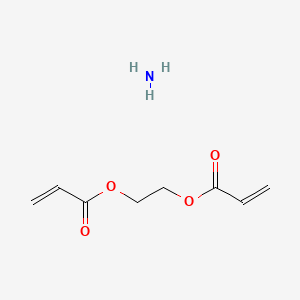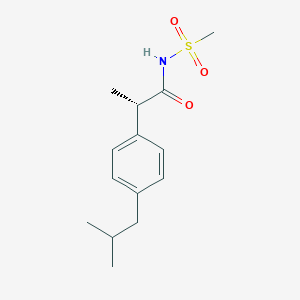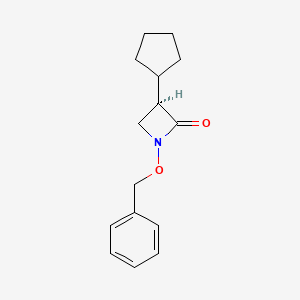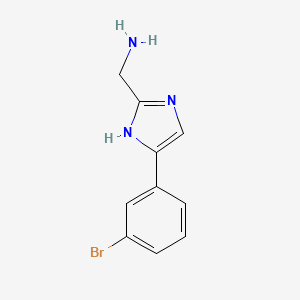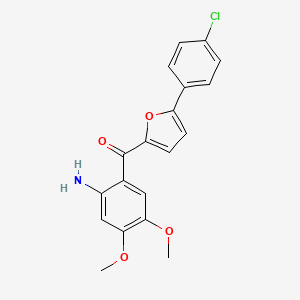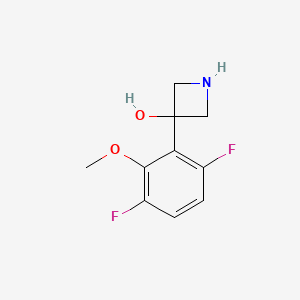
3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to an azetidine ring bearing a hydroxyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the use of the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one. This intermediate is then subjected to the Horner–Wadsworth–Emmons reaction, catalyzed by DBU, to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the phenyl ring.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the methoxy group can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting or activating certain pathways, leading to the desired biological or chemical outcome.
Comparaison Avec Des Composés Similaires
3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:
3-(3,6-Dichloro-2-methoxyphenyl)azetidin-3-ol: Similar structure but with chlorine atoms instead of fluorine, which may alter its reactivity and biological activity.
3-(3,6-Difluoro-2-hydroxyphenyl)azetidin-3-ol: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its solubility and chemical properties.
3-(3,6-Difluoro-2-methoxyphenyl)azetidin-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11F2NO2 |
|---|---|
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
3-(3,6-difluoro-2-methoxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H11F2NO2/c1-15-9-7(12)3-2-6(11)8(9)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3 |
Clé InChI |
WCAJKVMZRPLIDO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1C2(CNC2)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



